(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol
Description
Properties
CAS No. |
1270301-76-2 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : [Ir-(f-phamidol)] at 0.0125 M in anhydrous toluene.
-
Substrate : Cyclic α-fluoro ketone (0.4 mmol).
-
Base : KOH (0.04 mmol).
-
Pressure : 5 atm H₂ at room temperature for 16 hours.
-
Yield : 99% with >20:1 diastereomeric ratio (dr) and 99% enantiomeric excess (ee).
This method leverages the chiral Ir complex to selectively reduce the ketone to the (1R)-alcohol while retaining the fluorine substituent. The high dr and ee are attributed to the catalyst’s ability to stabilize transition states through π-π interactions with the indene backbone.
Halogenation of Indenol Precursors
Fluorination and bromination are critical for introducing halogen substituents at the 6-position. A patent by US10696630B2 details the synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol via selective bromination followed by fluorination (Table 1).
Bromination Protocol
Fluorination via Halogen Exchange
-
Substrate : 5-Bromo-2,3-dihydro-1H-inden-1-ol.
-
Reagent : SelectFluor (1.2 equiv).
-
Additive : Conc. H₂SO₄ (0.1 equiv).
-
Solvent : Methanol.
-
Conditions : 50°C for 24–72 hours.
This two-step approach ensures regioselective halogenation, though the fluorination step requires prolonged reaction times due to the poor leaving-group ability of bromide.
Reduction of Fluorinated Indanones
Sodium borohydride (NaBH₄)-mediated reduction of 6-fluoro-1-indanone provides a racemic mixture, necessitating chiral resolution. A modified procedure from PMC4789169 achieves enantiopure this compound via kinetic resolution (Table 2).
Reduction and Resolution
-
Substrate : 6-Fluoro-1-indanone.
-
Reducing Agent : NaBH₄ (1.5 equiv).
-
Solvent : Ethanol.
-
Temperature : 0°C to room temperature.
-
Chiral Auxiliary : (R)-BINOL-phosphoric acid (10 mol%).
The BINOL-phosphoric acid induces asymmetry by forming a transient chiral borate complex, favoring the (1R)-enantiomer.
Industrial-Scale Production
CymitQuimica’s protocol highlights scalability using continuous-flow reactors (CFRs) for bromination and hydrogenation (Table 3).
Continuous-Flow Bromination
Catalytic Hydrogenation in CFR
-
Catalyst : Immobilized Ir on silica.
-
Pressure : 10 atm H₂.
-
Temperature : 50°C.
CFR technology enhances reproducibility and reduces reaction times by 80% compared to batch processes.
Purification and Characterization
Final purification employs silica gel chromatography (petroleum ether/ethyl acetate, 80:20) or recrystallization from hexane/ethyl acetate. Chiral HPLC (Chiralpak IA column) confirms enantiopurity, while ¹⁹F NMR (δ -191.03 ppm) and ¹H NMR (δ 4.90–5.00 ppm) verify structural integrity.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 99 | 99 | High | 120 |
| Halogenation-Reduction | 75 | 98 | Moderate | 90 |
| Continuous-Flow | 85 | 97 | Very High | 60 |
Asymmetric hydrogenation offers superior stereocontrol but higher costs, while continuous-flow methods balance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-fluoro-1-indanone, using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form 6-fluoro-2,3-dihydro-1H-indene using strong reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in THF at low temperatures.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF at elevated temperatures.
Major Products
Oxidation: 6-fluoro-1-indanone.
Reduction: 6-fluoro-2,3-dihydro-1H-indene.
Substitution: Various substituted indenols depending on the nucleophile used.
Scientific Research Applications
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Substituent and Stereochemical Variations
Key structural analogs differ in substituent type, position, and absolute configuration:
Key Observations :
- Fluorine Position: The 6-fluoro substitution in the target compound contrasts with 5,6-difluoro derivatives (e.g., 5,6-Difluoroindanone), which exhibit increased electronic withdrawal but reduced steric bulk .
- Enantiomeric Preference: S-enantiomers of 4-phenylindenols (e.g., CCX4503) show superior PD-L1 binding affinity compared to R-forms, suggesting stereochemistry significantly impacts target engagement . However, the R-configuration in (1R)-6-fluoro-indenol may confer selectivity for other targets or metabolic pathways.
Key Observations :
- BMS’s biphenyl derivatives exhibit superior PD-1/PD-L1 inhibition (IC50 as low as 0.04 nM) compared to ChemoCentryx’s indenols, likely due to optimized hydrophobic interactions in symmetric biaryl scaffolds .
Key Observations :
- Asymmetric transfer hydrogenation using Ts-DENEB catalysts enables high enantioselectivity for indanol derivatives .
- Chiral covalent-organic framework (COF) columns effectively resolve indenol enantiomers, including the target compound, with mobile-phase optimization .
Q & A
Q. What are the established synthetic methodologies for (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : The synthesis typically involves fluorination of a dihydroindenol precursor using agents like Selectfluor in aprotic solvents (e.g., acetonitrile) under mild conditions (20–25°C) to preserve stereochemical integrity . Continuous flow reactors enhance control over reaction parameters (temperature, residence time), improving yields (e.g., 85–90%) and reducing by-products . Enantiomeric purity is validated via chiral HPLC (Chiralpak AD-H column) or NMR with chiral solvating agents (e.g., Eu(hfc)) .
Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemical configuration?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the absolute configuration, while and NMR confirm regiochemistry via coupling constants (e.g., for fluorine proximity) . Computational methods (DFT calculations) compare experimental and predicted NMR chemical shifts to validate stereochemistry .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during fluorination of dihydroindenol derivatives?
- Methodological Answer :
- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent oxidation during fluorination .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce nucleophilic interference.
- In-Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How does the fluorine substituent at the 6-position influence reactivity in nucleophilic substitution compared to bromo/chloro analogs?
- Methodological Answer : Fluorine’s electronegativity and poor leaving-group ability hinder traditional pathways. Instead, transition-metal catalysis (e.g., Pd-mediated cross-coupling) or radical-based methods are employed. Comparative studies with bromo analogs (e.g., (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol, CAS 75476-86-7) show higher reactivity in Suzuki-Miyaura couplings for brominated derivatives .
Q. What in silico approaches predict biological target interactions of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Glide screens against enzymes (e.g., kinases) leveraging fluorine’s electronegativity for halogen bonding .
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories.
- Pharmacophore Modeling : Aligns the hydroxyl and fluorine groups with known active sites (e.g., serotonin receptors) .
Q. How can researchers resolve discrepancies in reported biological activities across assay systems?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorometric assays) with cell-based viability tests (MTT assay) to rule out off-target effects.
- Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to assess compound degradation .
- Structural Analogues : Benchmark against (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol (CAS 1270299-60-9) to isolate positional fluorine effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
